molecular formula C7HBrF3N B2577065 4-Bromo-2,3,6-trifluorobenzonitrile CAS No. 2514941-93-4

4-Bromo-2,3,6-trifluorobenzonitrile

Cat. No. B2577065
CAS RN: 2514941-93-4
M. Wt: 235.991
InChI Key: HQTCOSQFCOLILP-UHFFFAOYSA-N
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Description

“4-Bromo-2,3,6-trifluorobenzonitrile” is a chemical compound with the CAS Number: 2514941-93-4 . It has a molecular weight of 235.99 and its IUPAC name is this compound . It is a solid-crystal at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7HBrF3N/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1H . This indicates that the compound has a single carbon ring with a bromine atom and a nitrile group attached, along with three fluorine atoms.


Physical And Chemical Properties Analysis

“this compound” is a solid-crystal at room temperature . It has a molecular weight of 235.99 .

Scientific Research Applications

Chemical Synthesis

4-Bromo-2,3,6-trifluorobenzonitrile is a key intermediate in the synthesis of various biologically active compounds. Its utility in synthesis is highlighted by its involvement in complex chemical reactions, such as the synthesis of polyfluorinated (E)-4-(4-bromostyryl)benzonitriles used to investigate intermolecular interactions in crystalline states. The significance of these reactions lies in their contribution to understanding molecular interactions and the formation of co-crystals (Mariaca et al., 2006).

Analytical Chemistry

The compound is also significant in analytical chemistry. It has been used in spectroscopic investigations to understand the electronic structure and vibrational properties of similar compounds. This is critical in fields like materials science, where understanding these properties can lead to the development of new materials with specific desired properties (Shajikumar & Raman, 2018).

Photocatalysis

In the realm of photocatalysis, this compound-related compounds have been employed in relay photocatalytic reactions. These reactions are essential for constructing complex molecules, reflecting the compound’s importance in synthetic organic chemistry and material science (Zeng et al., 2022).

properties

IUPAC Name

4-bromo-2,3,6-trifluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBrF3N/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTCOSQFCOLILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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